N-Boc-PEG9-alcohol

Description

Properties

IUPAC Name |

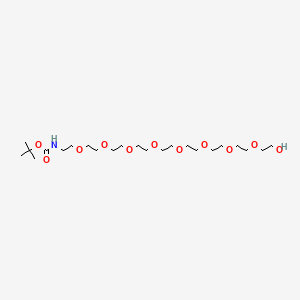

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO11/c1-23(2,3)35-22(26)24-4-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-25/h25H,4-21H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJGWZKZLBILQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-PEG9-alcohol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG9-alcohol, also known as tert-butyl (26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate, is a monodisperse polyethylene glycol (PEG) linker of significant interest in the fields of medicinal chemistry and drug development.[1][2] This heterobifunctional molecule incorporates a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a nine-unit PEG chain. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents.[3][4] The orthogonal protecting group strategy, with the acid-labile Boc group and the reactive hydroxyl moiety, allows for selective and sequential chemical modifications, making this compound a versatile building block in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for designing and executing synthetic strategies and for the proper handling and storage of the compound.

| Property | Value |

| Molecular Formula | C23H47NO11 |

| Molecular Weight | 513.62 g/mol |

| CAS Number | 2112731-44-7 |

| Appearance | Colorless to pale yellow viscous liquid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |

| Storage Conditions | Store at -20°C, keep in a dry and dark place |

Spectroscopic Data

While a publicly available spectrum for this compound is not readily accessible, the expected 1H NMR chemical shifts can be predicted based on the structure and data from similar compounds. The protons of the repeating ethylene glycol units would appear as a complex multiplet in the range of 3.5-3.7 ppm. The methylene protons adjacent to the alcohol and the carbamate would have distinct shifts, typically around 3.7-3.8 ppm and 3.2-3.4 ppm, respectively. The nine protons of the tert-butyl group of the Boc protecting group would give a characteristic singlet at approximately 1.4 ppm.

In mass spectrometry, alcohols like this compound can undergo characteristic fragmentation patterns, including α-cleavage and dehydration (loss of a water molecule, M-18). The fragmentation of the PEG chain itself often involves the loss of C2H4O monomer units.

Experimental Protocols

The utility of this compound lies in the selective reactions of its two functional groups. The following protocols provide detailed methodologies for the deprotection of the Boc group to reveal a primary amine and the derivatization of the terminal hydroxyl group through esterification.

N-Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA).

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: At 0°C, add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 to 1:4 ratio of DCM to TFA.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Purification: The resulting amine, as a TFA salt, can often be used in the subsequent step without further purification. If necessary, co-evaporation with a solvent like DCM can be performed to ensure complete removal of residual TFA.

Hydroxyl Group Esterification

The terminal hydroxyl group of this compound can be readily esterified with a carboxylic acid, a crucial step in the assembly of more complex molecules. A common method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst.

Protocol: Esterification with a Carboxylic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Coupling Agent Addition: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 0.5 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Development

This compound is a key building block in the development of sophisticated drug delivery systems and novel therapeutic modalities, most notably in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The hydrophilic and flexible nature of the PEG9 chain in this compound can be advantageous in optimizing the ternary complex formation required for protein degradation.

The synthesis of a PROTAC using this compound typically involves a stepwise approach, as illustrated in the workflow diagram below.

References

Technical Guide: N-Boc-PEG9-alcohol (CAS Number 2112731-44-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioconjugation, and illustrates its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a versatile tool in bioconjugation and drug delivery. The molecule features a terminal hydroxyl group and a Boc-protected amine, separated by a nine-unit polyethylene glycol spacer. This structure imparts valuable characteristics for the synthesis of complex biomolecules.[1][2] The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, a critical factor for many therapeutic applications.[1][2] The terminal hydroxyl group serves as a reactive handle for further derivatization, while the Boc-protected amine allows for controlled, stepwise conjugation strategies.[1] The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent reactions.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2112731-44-7 | |

| Molecular Formula | C₂₃H₄₇NO₁₁ | |

| Molecular Weight | 513.62 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | |

| Storage Conditions | -20°C, protected from moisture |

Key Applications in Drug Development

The unique properties of this compound make it a valuable linker in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker connects a monoclonal antibody to a potent cytotoxic drug. The PEG spacer can improve the ADC's pharmacokinetic profile by increasing its solubility and circulation half-life, while also potentially reducing immunogenicity.

-

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.

-

Peptide and Protein Modification: PEGylation, the process of attaching PEG chains to proteins or peptides, can enhance their therapeutic properties. This compound can be used in a stepwise manner to introduce a PEG chain with a reactive handle for further modification.

-

Targeted Drug Delivery: The PEG linker can be incorporated into drug delivery systems to improve their biocompatibility and circulation time, and to facilitate targeted delivery to specific tissues or cells. The long, flexible PEG chain can help nanoparticles evade the immune system.

Experimental Protocols

The following protocols are generalized procedures for the use of N-Boc-PEG-alcohol linkers. Researchers should optimize these conditions for their specific application.

Boc Deprotection to Yield the Free Amine

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon source

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL DCM per 1 g of PEG linker).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting amine salt (Amine-PEG9-alcohol) can often be used in the next step without further purification.

Derivatization of the Hydroxyl Group (Example: Tosylation)

This protocol activates the terminal hydroxyl group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Nitrogen or Argon source

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add a solution of tosyl chloride in anhydrous DCM.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-PEG9-tosylate.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker like this compound.

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram outlines a common strategy for synthesizing an ADC using a PEG linker.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

A Technical Guide to N-Boc-PEG9-alcohol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, applications, and handling of N-Boc-PEG9-alcohol, a versatile heterobifunctional linker. This document is intended for researchers and professionals in the fields of drug discovery, bioconjugation, and materials science.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative that features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine. This structure provides a balance of hydrophilicity, conferred by the nine-unit PEG chain, and versatile reactivity for conjugation. The Boc protecting group offers stability under a range of conditions and can be readily removed under mild acidic conditions to reveal a primary amine.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C23H47NO11 | [1] |

| Molecular Weight | 513.62 g/mol | [2] |

| CAS Number | 2112731-44-7 | [1][3] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, and DMF. | |

| Storage | Store at -20°C, protected from light and moisture. |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications, primarily as a flexible linker to connect two different molecules.

2.1. Proteolysis-Targeting Chimeras (PROTACs)

This compound is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

References

N-Boc-PEG9-alcohol solubility in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG9-alcohol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Due to its amphiphilic nature, stemming from the hydrophobic Boc-protecting group and the hydrophilic polyethylene glycol (PEG) chain, understanding its solubility in various media is critical for its effective application.

Core Concepts: Structure and Solubility

This compound, with the chemical structure tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses distinct molecular regions that dictate its solubility. The long, hydrophilic PEG9 chain enhances solubility in aqueous solutions, while the bulky, non-polar tert-butyloxycarbonyl (Boc) group contributes to its solubility in organic solvents. This dual characteristic allows for its versatile use in a variety of reaction conditions. The hydrophilic PEG spacer is known to increase solubility in aqueous media.[1]

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, qualitative information from suppliers and related PEG compounds indicates a broad solubility profile. Generally, PEG derivatives are very soluble in water and aqueous buffers, as well as in many organic solvents.[2] For similar, shorter-chain N-Boc-PEGn-alcohols, solubility has been noted in the following solvents:

-

Water

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

It is anticipated that this compound shares this solubility in a range of polar and non-polar organic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Dichloromethane (DCM) | |||||

| Chloroform | |||||

| Tetrahydrofuran (THF) | |||||

| Acetonitrile (ACN) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Toluene | |||||

| Hexanes |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in aqueous and organic solvents. This protocol is based on the widely accepted shake-flask method, followed by gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

Vacuum oven or desiccator

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD) (for HPLC analysis)

Procedure

2.1. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

2.2. Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic solid particles.

2.3. Quantification

2.3.1. Gravimetric Analysis:

-

Transfer a precisely measured volume of the filtered solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken.

2.3.2. HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Calculation of Solubility

-

Solubility (g/L or mg/mL):

-

Gravimetric: (Mass of residue (g or mg)) / (Volume of solution taken (L or mL))

-

HPLC: (Concentration from HPLC (g/L or mg/mL)) x (Dilution factor)

-

-

Molar Solubility (mol/L):

-

(Solubility (g/L)) / (Molecular Weight of this compound)

-

Visualization of Solubility Principles

The following diagram illustrates the general solubility characteristics of this compound, highlighting the influence of its structural components on its behavior in different solvent classes.

Caption: Solubility drivers for this compound.

References

An In-Depth Technical Guide to the Structure and Application of N-Boc-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG9-alcohol is a heterobifunctional linker molecule playing a crucial role in the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine, a nine-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, provides a versatile platform for the conjugation of various molecular entities. This guide delves into the core structural features of this compound, its physicochemical properties, and provides detailed experimental protocols for its synthesis, characterization, and application in bioconjugation.

Core Structure and Functionality

This compound is characterized by three key functional components:

-

N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine. This allows for selective deprotection under mild acidic conditions, enabling subsequent conjugation to amine-reactive moieties. This orthogonal protection strategy is fundamental in multi-step synthetic routes.[1]

-

PEG9 Spacer: The nine-unit polyethylene glycol chain is a critical element that imparts desirable physicochemical properties. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. This is particularly advantageous when working with hydrophobic drugs or proteins. Furthermore, the PEG linker provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[2][3]

-

Terminal Alcohol: The primary hydroxyl group serves as a versatile handle for further chemical modification. It can be activated or converted into other functional groups to facilitate conjugation to a wide range of molecules, including carboxylic acids, isocyanates, and other moieties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C23H47NO11 | BroadPharm |

| Molecular Weight | 513.6 g/mol | BroadPharm |

| CAS Number | 2112731-44-7 | BroadPharm |

| Appearance | White to off-white solid or viscous oil | BroadPharm |

| Purity | ≥95% | BroadPharm |

| Solubility | Soluble in water, DMSO, DMF, DCM | BroadPharm |

| Storage | -20°C, protected from moisture | BroadPharm |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established principles of organic and PEG chemistry.

Synthesis of this compound

This protocol describes a plausible synthetic route starting from commercially available nonaethylene glycol and involving a two-step process of mono-tosylation followed by amination and Boc protection.

Materials:

-

Nonaethylene glycol

-

Tosyl chloride (TsCl)

-

Pyridine

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh3)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Mono-tosylation of Nonaethylene Glycol:

-

Dissolve nonaethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.

-

Slowly add a solution of tosyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated product.

-

-

Azidation of Mono-tosylated Nonaethylene Glycol:

-

Dissolve the crude mono-tosylated nonaethylene glycol in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) and stir the mixture at 80 °C for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude azido-PEG9-alcohol.

-

-

Reduction and Boc Protection:

-

Dissolve the crude azido-PEG9-alcohol in a mixture of THF and water.

-

Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature for 12 hours (Staudinger reaction).

-

To the resulting amine solution, add dichloromethane and a saturated solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification of this compound

The crude product is purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., 20% ethyl acetate in hexanes).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 80% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a viscous oil or solid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR (400 MHz, CDCl₃):

-

δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ 3.20-3.40 (m, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

-

δ 3.50-3.70 (m, 34H): Methylene protons of the PEG chain.

-

δ 4.90-5.10 (br s, 1H): NH proton of the carbamate.

-

δ 2.50-2.70 (br s, 1H): OH proton of the terminal alcohol.

¹³C NMR (100 MHz, CDCl₃):

-

δ 28.4: Methyl carbons of the Boc group.

-

δ 40.3: Methylene carbon adjacent to the Boc-protected nitrogen.

-

δ 61.7: Terminal methylene carbon attached to the hydroxyl group.

-

δ 70.0-70.6: Methylene carbons of the PEG chain.

-

δ 79.1: Quaternary carbon of the Boc group.

-

δ 156.0: Carbonyl carbon of the carbamate.

Mass Spectrometry (ESI-MS):

-

Calculate the expected mass-to-charge ratio (m/z) for the [M+Na]⁺ adduct and compare it with the experimental value.

Applications in Drug Development: ADC and PROTAC Synthesis

This compound is a key building block in the synthesis of ADCs and PROTACs. The following diagrams illustrate the general workflows for these applications.

In a typical ADC synthesis, the hydroxyl group of this compound is first activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the cytotoxic payload. Following the conjugation of the drug, the Boc protecting group on the PEG linker is removed under acidic conditions to expose the primary amine. This amine-functionalized linker-drug construct is then conjugated to the monoclonal antibody, typically through reaction with the side-chain carboxyl groups of lysine residues, to form the final ADC.

In PROTAC synthesis, this compound serves as a versatile spacer to connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The synthesis often involves a stepwise approach. For instance, the hydroxyl group of this compound can be converted to a carboxylic acid. This functionalized linker is then coupled to the POI ligand. Subsequently, the Boc group is removed, and the resulting free amine is coupled to the E3 ligase ligand to complete the synthesis of the PROTAC molecule. The modular nature of this synthesis allows for the facile generation of libraries of PROTACs with varying linker lengths and attachment points to optimize protein degradation activity.[2][4]

References

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-PEG9-alcohol: Mechanism and Application as a Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-PEG9-alcohol, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. We will explore its core mechanism of action, detailing the strategic, stepwise utilization of its functional groups, and provide practical data and protocols for its application.

Introduction: The Role of Heterobifunctional PEG Linkers

In advanced drug development, particularly for targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) is a critical component.[1][2] this compound is a valuable tool in this context. It is a heterobifunctional linker , meaning it possesses two different reactive functional groups at its termini.[] This design allows for the sequential, controlled conjugation of two different molecules, avoiding the undesirable formation of homodimers.[][4]

The structure of this compound consists of three key components:

-

A Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be selectively removed with mild acid.

-

A Nine-Unit Polyethylene Glycol (PEG) Chain: The PEG spacer is hydrophilic, flexible, and biocompatible. Its inclusion in a linker can significantly enhance the aqueous solubility and stability of the final conjugate, prolong its circulation half-life by reducing renal clearance, and minimize immunogenicity.

-

A Primary Alcohol (-OH): The terminal hydroxyl group is not intrinsically reactive with most biomolecules but can be readily "activated" or converted into other functional groups for subsequent conjugation.

This orthogonal reactivity of the two termini is the cornerstone of its mechanism as a linker.

Mechanism of Action: A Two-Stage Conjugation Strategy

The utility of this compound lies in a deliberate, two-stage chemical process. This strategy ensures that "Molecule A" is conjugated to one end of the linker before "Molecule B" is attached to the other, providing precision and control over the final conjugate's architecture.

The overall workflow can be visualized as follows:

The primary alcohol is the starting point for the first conjugation. Since the hydroxyl group is a poor leaving group, it must be activated to facilitate nucleophilic substitution. A common and effective method is to convert it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms), which are excellent leaving groups.

This activation step allows the linker to react with a nucleophilic group (e.g., an amine, thiol, or hydroxyl) on the first molecule to be conjugated, forming a stable covalent bond.

Once the first molecule is securely attached, the Boc protecting group is removed from the other terminus. This is reliably achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, which leads to the loss of a stable tert-butyl cation and gaseous carbon dioxide, revealing the primary amine.

The newly exposed primary amine is a potent nucleophile, ready to react with an electrophilic functional group on the second molecule. Common choices include activated esters (like NHS esters) to form stable amide bonds, or isothiocyanates to form thiourea linkages.

Experimental Protocols & Data

The following sections provide generalized protocols and representative data for the key steps involved in using this compound.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (TEA) or pyridine (1.5-2.0 eq).

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise, keeping the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-PEG9-OTs linker by flash column chromatography on silica gel.

-

Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 (v/v) ratio of DCM to TFA.

-

Reaction: Stir the solution at room temperature for 1-4 hours. Do not use a closed system, as CO2 gas is evolved.

-

Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

-

Isolation: The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

The efficiency of each reaction step is crucial for the overall yield of the final conjugate. The following table summarizes typical reaction parameters and expected outcomes.

| Reaction Stage | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1. OH Activation (Tosylation) | TsCl, Triethylamine | DCM | 0 to RT | 12-24 | 85-95% |

| 2. Nucleophilic Substitution | Amine, Thiol, or Alcohol | DMF/DMSO | RT to 50 | 4-16 | 70-90% |

| 3. Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | RT | 1-4 | >95% (often quantitative) |

| 4. Amine Conjugation (NHS Ester) | NHS Ester, DIPEA | DMF/DMSO | RT | 2-12 | 65-85% |

Note: Yields are representative and can vary significantly based on the specific properties of the molecules being conjugated.

Conclusion

This compound serves as a highly effective and versatile heterobifunctional linker for the precise construction of complex bioconjugates. Its defining feature is the orthogonal reactivity of its Boc-protected amine and primary alcohol termini, which enables a controlled, stepwise conjugation strategy. The inclusion of a nine-unit PEG chain further imparts favorable physicochemical properties, such as enhanced solubility and improved in vivo pharmacokinetics. By following established protocols for alcohol activation, Boc deprotection, and subsequent conjugation, researchers can reliably synthesize well-defined molecular constructs for applications ranging from targeted drug delivery to the development of novel research tools.

References

N-Boc-PEG9-alcohol PEG Spacer: An In-depth Technical Guide to its Hydrophilic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the N-Boc-PEG9-alcohol PEG spacer, a critical component in modern bioconjugation and drug delivery systems. Its strategic application in enhancing the aqueous solubility and pharmacokinetic profiles of therapeutic molecules, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is well-established.[1][2] This document details the physicochemical properties, experimental protocols for characterization, and logical workflows for its application.

Core Physicochemical Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, separated by a nine-unit polyethylene glycol (PEG) chain.[3] This structure imparts significant hydrophilicity, making it highly soluble in aqueous media and a range of organic solvents.[3] The PEG chain's ability to create a protective hydration shell around a conjugated molecule can shield it from enzymatic degradation and immune recognition, thereby extending its circulation half-life.

Table 1: Physicochemical and Solubility Data for this compound and Related Compounds

| Property | This compound | N-Boc-PEG7-alcohol (for comparison) | General Amino-PEG-alcohol |

| Molecular Formula | C23H47NO11[3] | C19H39NO9 | Variable |

| Molecular Weight | 513.6 g/mol | 425.5 g/mol | Variable |

| Calculated LogP (XLogP3) | Not available | -0.6 | Generally low to negative |

| Qualitative Water Solubility | Soluble in water | Water soluble | Aqueous soluble |

| Other Solubilities | DMSO, DCM, DMF | Not specified | DMSO, DMF, DCM |

The Role of Hydrophilicity in Bioconjugation

The incorporation of a hydrophilic PEG spacer like this compound is a key strategy to overcome the challenges associated with hydrophobic drug molecules. Many potent cytotoxic agents used in ADCs and small molecule inhibitors used in PROTACs have poor aqueous solubility. Conjugation with a PEG linker significantly enhances the overall hydrophilicity of the resulting bioconjugate, which can lead to:

-

Reduced Aggregation: Prevents the clumping of hydrophobic molecules in aqueous environments.

-

Improved Pharmacokinetics: The increased hydrodynamic size and protective hydration layer can reduce renal clearance and extend the molecule's time in circulation.

-

Enhanced Stability: The flexible PEG chain can act as a protective shield, reducing enzymatic degradation.

Experimental Protocols for Characterizing Hydrophilicity

To quantitatively assess the hydrophilic properties of this compound or similar PEG spacers, the following experimental protocols are commonly employed.

Determination of the Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, LogP, is a widely used indicator of lipophilicity versus hydrophilicity.

Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolution of Test Substance: Dissolve a known amount of this compound in the water-saturated octanol phase.

-

Partitioning: Mix the octanol phase containing the test substance with the octanol-saturated water phase in a separatory funnel. The volume ratio is typically 1:1.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the substance between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the this compound in both the octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The aqueous solubility of a compound is the maximum amount of that compound that can be dissolved in a given amount of water at a specific temperature.

Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, LC-MS).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Application Workflows

The this compound spacer is a versatile tool in the construction of complex biomolecules. Below are diagrams illustrating its use in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.

References

The Strategic Role of the Boc Protecting Group in N-Boc-PEG9-alcohol for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the development of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs), the precise control of chemical reactions is paramount. Heterobifunctional linkers are critical components in this endeavor, and among them, N-Boc-PEG9-alcohol has emerged as a valuable tool. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is central to its function, enabling a stepwise and controlled approach to the synthesis of complex drug delivery systems. This technical guide delves into the core function of the Boc protecting group in this compound, providing detailed experimental protocols and quantitative data to support its application in research and drug development.

The Pivotal Function of the Boc Protecting Group

This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) group, separated by a nine-unit polyethylene glycol (PEG) spacer. The primary role of the Boc group is to temporarily block the reactivity of the primary amine.[1] This protection is crucial as it allows for selective reactions to occur at the hydroxyl terminus of the PEG chain without interference from the nucleophilic amine.

The Boc group is renowned for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. However, it is readily and cleanly cleaved under mild acidic conditions, a property that is exploited to reveal the free amine at a desired stage in a synthetic sequence.[2] This orthogonality allows for a modular and controlled approach to the construction of complex biomolecules.

The PEG9 spacer itself confers significant advantages, most notably by increasing the aqueous solubility and reducing the potential for aggregation of the final conjugate.[3][4] The length of the PEG chain can also influence the pharmacokinetic properties of the resulting therapeutic, potentially leading to a longer circulation half-life.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C23H47NO11 | N/A |

| Molecular Weight | 513.62 g/mol | N/A |

| Purity | >98% | |

| Appearance | White to off-white solid or viscous oil | N/A |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |

Experimental Protocols

Detailed methodologies for the protection of the amine with the Boc group and its subsequent deprotection are critical for the successful application of this compound.

Synthesis of this compound (Representative Protocol)

While specific synthesis data for this compound is not extensively published, a general protocol for the Boc protection of an amino-alcohol can be adapted. High yields and purity are typically achievable under standard conditions.

Materials:

-

Amino-PEG9-alcohol

-

Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Amino-PEG9-alcohol (1 equivalent) in DCM.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Yield | >95% |

| Purity (Post-purification) | >98% |

Deprotection of this compound to Yield Amino-PEG9-alcohol

The removal of the Boc group is typically achieved with high efficiency under mild acidic conditions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in DCM.

-

Add the TFA/DCM solution or 4M HCl in dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain Amino-PEG9-alcohol.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 1.5 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | >90% |

| Purity (Post-workup) | >95% |

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable heterobifunctional linker for the synthesis of ADCs. The workflow involves the initial modification of the linker with a cytotoxic drug, followed by deprotection of the Boc group and subsequent conjugation to an antibody.

Caption: Workflow for ADC synthesis using this compound.

Logical Flow of ADC Synthesis

The synthesis of an ADC using this compound follows a logical and controlled sequence, enabled by the Boc protecting group.

Caption: Logical sequence of ADC synthesis.

Conclusion

The Boc protecting group in this compound serves as a cornerstone for the controlled and sequential synthesis of advanced bioconjugates. Its stability and facile, selective removal under mild acidic conditions provide the necessary orthogonality for complex molecular construction. This guide provides a framework for the application of this compound in drug development, offering representative protocols and quantitative data to aid researchers and scientists in this dynamic field. The strategic use of this and similar protected linkers will continue to be instrumental in the advancement of targeted therapies.

References

- 1. This compound, 2112731-44-7 | BroadPharm [broadpharm.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

The Pivotal Role of the Terminal Hydroxyl Group in N-Boc-PEG9-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG9-alcohol is a heterobifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine on one terminus and a reactive hydroxyl group on the other, connected by a nine-unit polyethylene glycol (PEG) spacer, allows for a highly controlled and sequential conjugation strategy. This guide provides a comprehensive technical overview of the role and reactivity of the terminal hydroxyl group, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its effective use in research and development.

The core utility of this compound lies in its bifunctionality, which enables orthogonal chemical modifications. The Boc-protected amine is stable under a wide range of reaction conditions but can be selectively deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation.[1][2] This leaves the terminal hydroxyl group as a versatile handle for a variety of chemical transformations, allowing for the covalent attachment of this hydrophilic linker to a wide array of molecules. The PEG9 spacer itself enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[3][4]

Activation of the Terminal Hydroxyl Group

The hydroxyl group of this compound is not inherently reactive towards many functional groups. Therefore, it must first be "activated" by converting it into a better leaving group. This activation is a critical step that opens the door to a multitude of conjugation chemistries. The most common activation methods are tosylation and the Mitsunobu reaction.

Tosylation

Tosylation involves the reaction of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. This converts the hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.

Experimental Protocol: Tosylation of this compound

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-PEG9-tosylate.

Caption: General workflow for the tosylation of this compound.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[5] In the context of this compound, it is particularly useful for introducing nucleophiles such as azides, phthalimides (a precursor to amines), or carboxylic acids (to form esters). The reaction typically involves triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: Mitsunobu Azidation of this compound

-

Dissolve this compound (1 equivalent), triphenylphosphine (1.5 equivalents), and hydrazoic acid (HN3, generated in situ or used as a solution, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of DIAD (1.5 equivalents) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-PEG9-azide.

Caption: General workflow for the Mitsunobu reaction on this compound.

Subsequent Reactions of the Activated Hydroxyl Group

Once activated, the terminal group of the N-Boc-PEG9-linker can undergo nucleophilic substitution with a variety of nucleophiles to form stable covalent bonds.

Esterification

The terminal hydroxyl group can be esterified with carboxylic acids. This can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with a carboxylic acid), or more commonly, by activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: EDC/DMAP-Mediated Esterification

-

Dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.

-

Add EDC hydrochloride (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Etherification

The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the terminal hydroxyl group of this compound with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the activation and subsequent reactions of the terminal hydroxyl group of N-Boc-PEG-alcohols, based on literature data for similar compounds.

Table 1: Activation of N-Boc-PEG-OH

| Activation Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Tosylation | p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to RT | 12-18 | 85-95 |

| Mesylation | Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90 |

| Mitsunobu (Azide) | PPh3, DIAD, HN3 | - | THF | 0 to RT | 12-24 | 70-90 |

Table 2: Conjugation Reactions of Activated N-Boc-PEG-Linkers

| Reaction Type | PEG Derivative | Nucleophile/Substrate | Coupling Agents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Esterification | N-Boc-PEG-OH | Carboxylic Acid | EDC, DMAP | DCM | RT | 12-24 | 60-80 |

| Etherification | N-Boc-PEG-OH | Alkyl Bromide | NaH | THF | Reflux | 12-24 | 50-70 |

| Amine Alkylation | N-Boc-PEG-Tosylate | Primary Amine | - | DMF | 60-80 | 12-18 | 70-90 |

| Thioether Formation | N-Boc-PEG-Tosylate | Thiol | K2CO3 | DMF | RT | 4-8 | >90 |

Applications in Drug Development

The ability to selectively functionalize the terminal hydroxyl group of this compound makes it a critical component in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, a potent cytotoxic drug can be attached to the N-Boc-PEG9-linker via its terminal hydroxyl group. After deprotection of the Boc group, the resulting amine can be conjugated to a monoclonal antibody, often through a maleimide-thiol linkage. The PEG linker enhances the solubility and stability of the ADC.

Caption: Logical flow for ADC synthesis using this compound.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal building block for the linker component of a PROTAC. One ligand (for either the target protein or the E3 ligase) can be attached to the hydroxyl end, and after Boc deprotection, the other ligand can be coupled to the amine end. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex.

Caption: Logical flow for PROTAC synthesis using this compound.

References

- 1. This compound, 2112731-44-7 | BroadPharm [broadpharm.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]

- 5. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of N-Boc-PEG9-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, is a valuable tool in bioconjugation, drug delivery, and proteomics. Its structure, featuring a Boc-protected amine and a terminal hydroxyl group, allows for sequential and controlled modification of molecules. However, as with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, supported by available data and established laboratory practices.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary concerns are acute oral toxicity and significant environmental impact.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |

It is crucial to note that while comprehensive toxicological data for this compound is not extensively published, the classification indicates that ingestion can lead to harmful effects. Furthermore, its high toxicity to aquatic organisms necessitates stringent measures to prevent its release into the environment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C23H47NO11 |

| Molecular Weight | 513.62 g/mol |

| Appearance | Varies; can be a colorless to pale yellow viscous liquid or solid |

| Solubility | Soluble in water, DMSO, DCM, and DMF.[1] |

| Storage Temperature | -20°C is recommended for long-term storage.[2][3][4] |

The viscous nature of many PEGylated compounds requires special attention during handling to ensure accurate measurement and prevent spills.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure safety.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when heating or aerosolizing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, consider additional protective clothing such as an apron or sleeves.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Protocols: Safe Deprotection of this compound

The removal of the Boc protecting group is a common procedure when using this compound. This process involves the use of strong acids and requires strict adherence to safety protocols.

Materials

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol

-

Preparation: In a chemical fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add an equal volume of TFA to the stirred solution. This creates a 50% TFA/DCM solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize the acid. Caution: This will generate CO2 gas; vent the separatory funnel frequently.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG9-alcohol.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water or a decontaminating solution).

-

Do not allow the spilled material to enter drains or waterways due to its high aquatic toxicity.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Due to its classification as an aquatic toxin, it should be treated as hazardous waste. Do not dispose of it down the drain.

Conclusion

This compound is a versatile chemical tool with a defined set of hazards that can be effectively managed through adherence to standard laboratory safety practices. By understanding its properties, utilizing appropriate personal protective equipment, and following established protocols for handling, reaction, and disposal, researchers can safely incorporate this reagent into their workflows. The information presented in this guide is intended to supplement, not replace, a comprehensive risk assessment and the information provided in the product-specific Safety Data Sheet. Always prioritize safety and consult your institution's environmental health and safety department for guidance on specific procedures and regulations.

References

An In-depth Technical Guide to the Storage and Stability of N-Boc-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling N-Boc-PEG9-alcohol, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Understanding its stability profile is paramount for ensuring the integrity and reproducibility of experimental outcomes. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Optimal Storage Conditions

To maintain the chemical integrity and purity of this compound, it is imperative to adhere to the following storage guidelines as recommended by suppliers.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Protects against moisture- and oxygen-driven degradation. |

| Light Exposure | Protected from light (amber vial) | Prevents potential photolytic degradation. |

| Container | Tightly sealed container | Prevents contamination and exposure to atmospheric moisture and oxygen. |

Chemical Stability and Incompatibilities

This compound possesses two key functional groups that dictate its stability: the tert-butyloxycarbonyl (Boc) protected amine and the terminal hydroxyl group on the polyethylene glycol (PEG) chain.

Boc Protecting Group: The Boc group is notoriously labile to acidic conditions.[1] Exposure to even mild acids can lead to its cleavage, exposing the primary amine. Conversely, the Boc group is generally stable under basic conditions and in the presence of most nucleophiles.

PEG Chain and Terminal Alcohol: The polyethylene glycol chain is susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions and can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. The terminal alcohol can undergo oxidation to an aldehyde and subsequently to a carboxylic acid.

Incompatible Materials: To prevent degradation, avoid contact with:

-

Strong Acids and Alkalis: Acids will cleave the Boc group, while strong bases can catalyze the degradation of the PEG chain.

-

Strong Oxidizing and Reducing Agents: These can lead to the degradation of the PEG chain and the terminal alcohol.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily affecting the Boc protecting group and the PEG chain.

Experimental Protocols for Stability Assessment

A forced degradation study is a crucial experiment to determine the intrinsic stability of a molecule.[2][3] The following protocols are provided as a general framework and should be adapted based on the specific analytical capabilities and requirements of the researcher.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A calibrated HPLC system with UV or MS detector

-

pH meter

-

Photostability chamber

-

Oven

Workflow:

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Keep the solid sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |

| 0.1 M HCl | 24 | 60 | >90% | Amino-PEG9-alcohol |

| 0.1 M NaOH | 24 | 60 | <5% | Minor PEG chain fragments |

| 3% H₂O₂ | 24 | 25 | 15-25% | Oxidized PEG derivatives |

| Thermal (Solid) | 72 | 80 | 5-10% | Various small molecule impurities |

| Photolytic | 24 | 25 | <5% | Minor unidentified products |

Analytical Methods for Stability Assessment

A robust analytical method is essential for accurately quantifying the purity of this compound and its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method (General)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carbamate) or Mass Spectrometry (MS) for identification of degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This technical guide provides a foundational understanding of the storage, stability, and analytical considerations for this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies to ensure the quality and reliability of their results.

References

Methodological & Application

Application Notes and Protocols for N-Boc-PEG9-alcohol Bioconjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility and stability, and reduced immunogenicity.[1] N-Boc-PEG9-alcohol is a discrete PEG linker containing nine ethylene glycol units, with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a hydroxyl group at the other. The Boc protecting group allows for selective conjugation strategies, ensuring that the amine functionality is preserved until it is needed for subsequent reactions.